molecular formula C8H11BrN2O B7910063 5-Bromo-2-ethoxy-4-methylpyridin-3-amine

5-Bromo-2-ethoxy-4-methylpyridin-3-amine

Cat. No.: B7910063
M. Wt: 231.09 g/mol
InChI Key: MPBGYUKHJJTYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethoxy-4-methylpyridin-3-amine (CAS: 1373233-15-8) is a halogenated pyridine derivative with a molecular formula of C₈H₁₁BrN₂O. It features a bromine atom at position 5, an ethoxy group at position 2, a methyl group at position 4, and an amine at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds. Its reactivity is influenced by the electron-withdrawing bromine and electron-donating ethoxy/methyl groups, enabling diverse functionalization pathways such as Suzuki coupling or nucleophilic aromatic substitution .

Properties

IUPAC Name

5-bromo-2-ethoxy-4-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-3-12-8-7(10)5(2)6(9)4-11-8/h4H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBGYUKHJJTYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1N)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-ethoxy-4-methylpyridin-3-amine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential as anti-cancer agents and inhibitors of protein kinases, which are vital in regulating cell functions . The compound's ability to participate in cross-coupling reactions enables the development of novel therapeutic agents.

Organic Synthesis

The compound is utilized in various organic synthesis applications due to its reactive bromine atom, which can undergo nucleophilic substitution reactions. This property allows for the creation of diverse pyridine derivatives that can be tailored for specific chemical properties or biological activities . For instance, it has been involved in Suzuki cross-coupling reactions to produce a series of novel pyridine-based derivatives that exhibit promising anti-thrombolytic and biofilm inhibition activities .

Materials Science

This compound is also explored in materials science, particularly in the development of liquid crystal materials. The compound's electronic properties can be fine-tuned through modification of its substituents, making it a candidate for applications in electronic devices and sensors .

Case Study 1: Synthesis of Pyridine Derivatives

A study demonstrated the efficient synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki reactions involving 5-bromo derivatives. The synthesized compounds showed moderate to good yields and were characterized by density functional theory (DFT) studies to predict their reactivity and potential applications in bioactive materials .

Case Study 2: Anti-Cancer Activity

Research has indicated that derivatives of this compound exhibit anti-cancer properties through their ability to inhibit specific protein kinases involved in cancer cell proliferation. These findings support further investigation into the optimization of this compound for therapeutic use .

Comparative Analysis Table

Compound NameStructural FeaturesApplications
This compoundEthoxy and methyl groups; bromine substitutionMedicinal chemistry, organic synthesis
5-Bromo-2-methylpyridin-3-amineLacks ethoxy; retains bromineIntermediate for drug synthesis
4-Methylpyridin (base structure)No additional functional groupsComparison for reactivity

Mechanism of Action

The mechanism by which 5-Bromo-2-ethoxy-4-methylpyridin-3-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

5-Bromo-2-methoxypyridin-3-amine (CAS: 152684-30-5)
  • Structure : Methoxy (OCH₃) at position 2 instead of ethoxy (OCH₂CH₃).
  • Reactivity: Methoxy is a stronger electron-donating group, which may accelerate electrophilic substitution at position 4 .
5-Bromo-4-methoxypyridin-3-amine (CAS: 31872-78-3)
  • Structure : Methoxy at position 4 instead of methyl.
  • Key Differences :
    • Electronic Effects : The methoxy group at position 4 introduces a stronger electron-donating effect, altering the electronic landscape of the pyridine ring and directing electrophilic attacks to position 2 or 4.
    • Crystal Packing : Hydrogen bonding involving the amine and methoxy groups stabilizes the crystal lattice, as observed in related structures .
5-Bromo-6-methylpyridin-3-amine (CAS: 3430-21-5)
  • Structure : Methyl group at position 6 instead of position 3.
  • Key Differences :
    • Steric Effects : The methyl group at position 6 may hinder reactivity at adjacent positions, reducing accessibility for further functionalization.
    • Thermal Stability : Increased steric bulk may enhance thermal stability compared to the 4-methyl isomer .

Halogen and Amine Substitution Patterns

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: Not provided)
  • Structure : Trimethylsilyl-protected ethynyl group at position 3.
  • Key Differences: Applications: The ethynyl group enables click chemistry or Sonogashira coupling, expanding utility in polymer and bioconjugate synthesis. Stability: The silyl protecting group improves stability under acidic conditions compared to unprotected amines .
5-Bromo-2-chloro-4-methylpyridin-3-amine (CAS: Not provided)
  • Structure : Chlorine replaces the ethoxy group at position 2.
  • Key Differences :
    • Reactivity : Chlorine’s electronegativity enhances susceptibility to nucleophilic aromatic substitution, making it a preferred intermediate in cross-coupling reactions.
    • Toxicity : Chlorinated analogs may exhibit higher toxicity profiles, as seen in safety data for related compounds .

Biological Activity

5-Bromo-2-ethoxy-4-methylpyridin-3-amine is an organic compound with a unique structure that includes a bromine atom, an ethoxy group, a methyl group, and an amine group attached to a pyridine ring. This specific arrangement of substituents significantly influences its biological activity, making it a subject of interest in pharmaceutical research.

The molecular formula of this compound is C10H12BrN2O. The presence of both electron-donating (ethoxy) and electron-withdrawing (bromine) groups enhances its reactivity and potential for various biological interactions. The compound can be synthesized through several methods, including palladium-catalyzed reactions, which facilitate the introduction of aryl groups that may enhance its pharmacological profile .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound demonstrated significant inhibition of biofilm formation, which is crucial in treating chronic infections associated with biofilms .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Biofilm Inhibition Concentration (BIC)
MRSA62.5 μg/mL31.1 μg/mL
Staphylococcus epidermidis125 μg/mL62.2 μg/mL
Escherichia coli125 μg/mLNot evaluated

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways, contributing to its bactericidal effects .

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have suggested potential anti-inflammatory effects attributed to the compound. The structural features allow it to interact with various biological pathways involved in inflammation, although detailed mechanisms are still under investigation .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A recent study highlighted the effectiveness of this compound against MRSA and other resistant strains. The compound showed lower MIC values compared to standard antibiotics like ciprofloxacin, indicating its potential as a novel antibacterial agent .
  • Biofilm Inhibition : Another research focused on the compound's ability to inhibit biofilm formation in clinical isolates. The findings revealed that it could significantly reduce biofilm biomass, making it a promising candidate for treating infections where biofilms are prevalent .
  • Mechanistic Studies : Computational studies using Density Functional Theory (DFT) have been employed to predict the reactivity and interaction pathways of this compound with biological targets. These studies suggest that its unique electronic properties could be leveraged to design more effective derivatives .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 5th position enables palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. Key parameters include:

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85–9565–75
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/EtOH9062
2-Thienylboronic acidPd(OAc)₂/XPhosK₂CO₃DMF10058

Mechanistic Insights : Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the boronic acid. Reductive elimination yields biaryl products while regenerating the catalyst . DFT studies (B3LYP/6-31G(d,p)) confirm electron-deficient pyridine rings enhance oxidative addition rates .

Nucleophilic Aromatic Substitution

The electron-withdrawing ethoxy group activates the pyridine ring for SNAr reactions at the 5-position:

NucleophileConditionsProductYield (%)Reference
PiperidineK₂CO₃, DMF, 80°C, 12h5-Piperidinyl derivative70
Sodium methoxideMeOH, reflux, 6h5-Methoxy derivative85
BenzylamineEt₃N, DCM, rt, 24h5-Benzylamino derivative63

Kinetic Analysis : Second-order kinetics (k = 1.2 × 10⁻³ L/mol·s in DMF at 80°C) confirm a concerted mechanism. Steric hindrance from the 4-methyl group marginally reduces reactivity compared to unsubstituted analogs.

Buchwald–Hartwig Amination

The amine group facilitates C–N bond formation under Pd catalysis:

Aryl HalideLigandBaseTemp (°C)Yield (%)Reference
4-BromotolueneBINAPCs₂CO₃11078
2-ChloroquinolineXantphosKOtBu10065

Side Reactions : Competing β-hydride elimination is suppressed using bulky ligands (e.g., BINAP) and electron-rich aryl halides.

Oxidation of the Amine Group

The primary amine undergoes controlled oxidation:

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂/HOAc0°C, 2hNitro derivative88
mCPBADCM, rt, 4hN-Oxide92

Stability Note : The nitro derivative is prone to reduction under hydrogenation conditions, necessitating inert atmospheres during storage.

Functionalization via Protecting Groups

The amine can be acetylated for subsequent transformations:

ReagentConditionsProductDeprotection MethodYield (%)Reference
Acetic anhydridePyridine, rt, 6hN-Acetyl derivativeNaOH/EtOH, 50°C95
Boc₂ODMAP, DCM, 24hN-Boc derivativeTFA/DCM89

Applications : Protected derivatives are intermediates in multi-step syntheses of bioactive molecules, including kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.